![molecular formula C23H23N3O4S2 B3019525 N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide CAS No. 899735-17-2](/img/structure/B3019525.png)
N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a polyfunctionally substituted heterocyclic compound that is derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. It is part of a broader class of compounds that have been synthesized for the purpose of evaluating their antitumor activities. These compounds are characterized by the presence of multiple heterocyclic rings, which are known to be significant in the development of pharmaceutical agents due to their diverse biological activities.
Synthesis Analysis
The synthesis of the core structure, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, is achieved through the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate. This intermediate is then used to generate a variety of heterocyclic derivatives, including those with thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. The synthetic pathways involve regioselective attacks and cyclization, with the cyanoacetamido moiety playing a crucial role in the reaction with various chemical reagents. The synthetic procedures are noted for their simplicity, often involving one-pot reactions under mild conditions, which is advantageous for yield production and further transformations .
Molecular Structure Analysis
The molecular structure of related compounds, such as N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, has been elucidated using various analytical techniques including IR, 1H NMR, MS, elemental analysis, and X-ray single-crystal diffraction. X-ray diffraction analysis, in particular, has revealed that the cyclohexene ring adopts a half-chair conformation and the thiophene ring is essentially planar . This information is critical in understanding the three-dimensional conformation of the molecules, which can influence their biological activity.
Chemical Reactions Analysis
The diverse reactive sites in the synthesized heterocyclic compounds allow for a variety of chemical reactions. These reactions include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions. The competition between these reaction pathways contributes to the diversity of the synthesized products and their potential biological activities .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide are not detailed in the provided papers, the properties of related compounds have been characterized. For instance, the crystal structure analysis of a related compound provides insights into its conformation and planarity, which can affect its physical properties such as solubility and melting point. The chemical properties, such as reactivity and stability, are influenced by the presence of functional groups like the cyanoacetamido moiety and the heterocyclic rings .
Relevant Case Studies
The antitumor activities of the synthesized heterocyclic compounds were evaluated in vitro using three human cancer cell lines: breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). Many of the compounds exhibited high inhibitory effects, indicating their potential as antitumor agents. These findings underscore the importance of the structural diversity and the presence of multiple reactive sites in the compounds, which may contribute to their biological efficacy .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-15-5-10-19-20(13-24)23(31-21(19)12-15)25-22(27)16-6-8-18(9-7-16)32(28,29)26(2)14-17-4-3-11-30-17/h3-4,6-9,11,15H,5,10,12,14H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWVXLJOWMUVOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

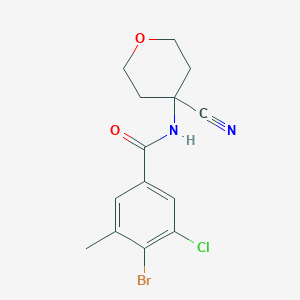

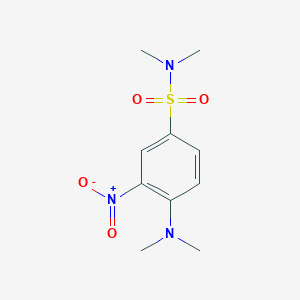
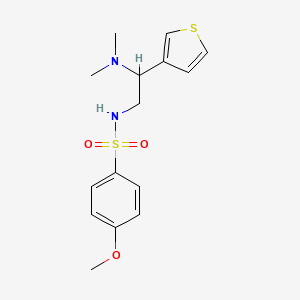
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B3019448.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B3019449.png)
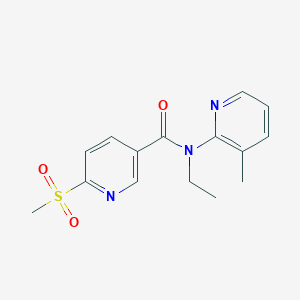

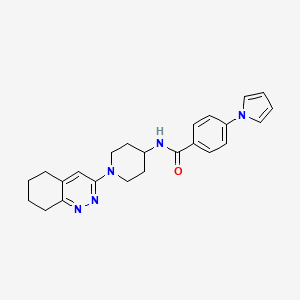
![3-(4-fluorophenyl)-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3019456.png)

![1-[(3-fluorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3019460.png)
![N-(2-ethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3019463.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]acetamide](/img/structure/B3019465.png)